molecular formula C15H12N2O5 B15154819 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid

4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid

Cat. No.: B15154819
M. Wt: 300.27 g/mol
InChI Key: RDZIONMOXNVTBX-UHFFFAOYSA-N
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Description

4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydroxy-nitrophenyl group through a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-aminomethylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro and hydroxy groups can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-({[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a methoxy group instead of a nitro group.

    4-({[(E)-(4-hydroxy-3-chlorophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a chloro group instead of a nitro group.

    4-({[(E)-(4-hydroxy-3-bromophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a bromo group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid imparts unique electronic properties, making it more reactive in redox reactions compared to its analogs with methoxy, chloro, or bromo groups.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

4-[[(4-hydroxy-3-nitrophenyl)methylideneamino]methyl]benzoic acid

InChI

InChI=1S/C15H12N2O5/c18-14-6-3-11(7-13(14)17(21)22)9-16-8-10-1-4-12(5-2-10)15(19)20/h1-7,9,18H,8H2,(H,19,20)

InChI Key

RDZIONMOXNVTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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